N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide
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Overview
Description
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide is a complex organic compound that features a thiazolo[5,4-b]pyridine moiety fused with a phenyl and naphthamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
The primary target of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
This compound interacts with its target, PI3K, by inhibiting its activity . The compound exhibits extremely strong PI3Kα inhibitory activity with an IC50 of 3.6 nM . The structure−activity relationships study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .
Biochemical Pathways
The inhibition of PI3K by this compound affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway involved in cell proliferation, survival, and metabolism . By inhibiting PI3K, the compound can disrupt this pathway, potentially leading to decreased cancer cell proliferation and survival .
Pharmacokinetics
The compound’s potent inhibitory activity suggests it may have sufficient bioavailability to exert its effects .
Result of Action
The result of this compound’s action is the inhibition of PI3K, leading to disruption of the PI3K/AKT/mTOR pathway . This can result in decreased proliferation and survival of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide typically involves multiple steps, starting from commercially available substances. One common synthetic route includes the following steps:
Formation of Thiazolo[5,4-b]pyridine Core: This step involves the annulation of a thiazole ring with a pyridine derivative.
Attachment of Phenyl Group: The phenyl group is introduced through a substitution reaction, where a suitable phenyl halide reacts with the thiazolo[5,4-b]pyridine intermediate.
Formation of Naphthamide Group: The final step involves the coupling of the phenyl-thiazolo[5,4-b]pyridine intermediate with a naphthamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-florophenyl sulfonamide: Another potent PI3K inhibitor with similar structural features but different substituents.
5-Chlorothiophene-2-sulfonamide: Exhibits high inhibitory activity against PI3K but with a different core structure.
Uniqueness
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide is unique due to its specific combination of thiazolo[5,4-b]pyridine, phenyl, and naphthamide groups, which confer distinct biological activities and chemical properties. Its ability to inhibit multiple isoforms of PI3K with high potency makes it a valuable compound in drug discovery .
Properties
IUPAC Name |
N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3OS/c27-21(19-11-4-7-15-6-1-2-10-18(15)19)25-17-9-3-8-16(14-17)22-26-20-12-5-13-24-23(20)28-22/h1-14H,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOQAEAAXXUMFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=CC(=C3)C4=NC5=C(S4)N=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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